molecular formula C8H10O2 B8319506 (5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol

(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol

Cat. No. B8319506
M. Wt: 138.16 g/mol
InChI Key: CVQFTBUWHNKHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]furan-2-ylmethanol

InChI

InChI=1S/C8H10O2/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2

InChI Key

CVQFTBUWHNKHHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-Dihydro-4H-cyclopenta[b]furan-2-carboxylic acid methyl ester (2.24 g) was added to the THF (59 mL) solution of LiAlH4 (511 mg) under a nitrogen atmosphere at 0° C. and stirred for 1 h at 0° C. The mixture was quenched with 10 mL of water and filtered. The filtrate was concentrated under reduced pressure and the obtained aqueous solution was extracted with CHCl3. The organic layer was washed with brine and dried over MgSO4 and filtered. The filtrate was concentrated to afford titled compound as yellow oil (1.86 g, quant.).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.